molecular formula C23H25N3O2 B11004967 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide

Cat. No.: B11004967
M. Wt: 375.5 g/mol
InChI Key: DHJNRCFEWLOFKZ-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide is a synthetic indole derivative characterized by two distinct indole moieties:

  • First indole: Substituted at the 1-position with a 2-methoxyethyl group and linked via an amide bond to the propanamide backbone.
  • Second indole: Substituted at the 5-position with a methyl group and attached to the 3-position of the propanamide chain.

The compound’s molecular formula is C24H26N4O2 (calculated molecular weight: 402.49 g/mol).

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methylindol-1-yl)propanamide

InChI

InChI=1S/C23H25N3O2/c1-17-6-7-21-18(16-17)8-11-25(21)13-10-23(27)24-20-4-3-5-22-19(20)9-12-26(22)14-15-28-2/h3-9,11-12,16H,10,13-15H2,1-2H3,(H,24,27)

InChI Key

DHJNRCFEWLOFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 5-methyl-1H-indole-1-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as column chromatography .

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Y044-2243: 3-(3-Acetyl-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
  • Molecular Formula : C24H25N3O3
  • Molecular Weight : 403.48 g/mol
  • Key Features : Replaces the 5-methylindol-1-yl group with a 3-acetylindol-1-yl substituent.
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3-(4-methoxyphenyl)propanamide
  • Key Features : Replaces the 5-methylindole with a 4-methoxyphenyl group.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)
  • Key Features : Incorporates a 4-chlorobenzoyl group and methylsulfonamide.
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
  • Key Features : Contains an oxoacetamide group and ethyl substitution.
  • Implications : The ketone group increases polarity, which may improve aqueous solubility but limit blood-brain barrier penetration .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C24H26N4O2 402.49 5-Methylindole, 2-methoxyethyl 3.2
Y044-2243 C24H25N3O3 403.48 3-Acetylindole, 2-methoxyethyl 2.8
N-[1-(2-Methoxyethyl)-indol-4-yl]-3-(4-MeO-Ph)propanamide C22H25N3O3 391.45 4-Methoxyphenyl 2.5
Compound 51 () C23H22ClN3O5S 512.00 4-Chlorobenzoyl, methylsulfonyl 4.1
2-(1-Ethyl-5-MeO-indol-3-yl)-N-isopropyl-2-oxoacetamide C17H21N3O3 315.37 Ethyl, oxoacetamide 1.9

*LogP values estimated using fragment-based methods.

Critical Analysis of Substituent Effects

  • Methoxyethyl Group (Target Compound) : Enhances solubility compared to purely hydrophobic substituents (e.g., ethyl in ).
  • 5-Methylindole vs. 3-Acetylindole (Y044-2243) : Methyl provides steric bulk without electronic effects, whereas acetyl may increase metabolic liability due to esterase susceptibility.
  • Sulfonamide (Compound 51) : Improves target binding via hydrogen bonding but may reduce oral bioavailability.

Biological Activity

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique indole structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C22H23N3O2
  • Molecular Weight : 391.5 g/mol
  • IUPAC Name : this compound

The compound features two indole moieties linked by a propanamide group, with methoxyethyl and methyl substituents that enhance its solubility and reactivity. These structural characteristics contribute to its biological activities, including potential antiviral, anticancer, and antimicrobial properties.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific molecular targets associated with cancer pathways. For example, studies have shown that compounds with similar structures can affect pathways related to apoptosis and cell cycle regulation.

Antiviral Activity

The compound has demonstrated potential antiviral activity by interacting with viral replication processes. Its ability to bind to viral enzymes or receptors suggests a mechanism that could inhibit viral proliferation, making it a candidate for further investigation in antiviral drug development.

Antimicrobial Effects

Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The dual indole structure may enhance its ability to penetrate bacterial membranes and disrupt vital cellular functions.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and leading to a biological response.
  • Enzyme Inhibition : It has the potential to inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell growth and replication.
  • DNA/RNA Interaction : There is evidence suggesting that the compound may interact with nucleic acids, influencing gene expression and protein synthesis .

Synthesis Methods

The synthesis of this compound typically involves:

  • Coupling Reactions : Using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) to form amide bonds between indole derivatives.
  • Acylation Reactions : Introducing acyl groups through acyl chlorides or anhydrides.
  • Substitution Reactions : Adding the methoxyethyl group via nucleophilic substitution techniques.

Study 1: Anticancer Activity

A study investigated the effects of various indole derivatives on cancer cell lines. This compound showed significant inhibition of cell proliferation in breast cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study 2: Antiviral Potential

In vitro assays demonstrated that the compound effectively reduced viral titers in infected cell cultures, suggesting its potential as an antiviral agent against specific viral strains. The mechanism was linked to the inhibition of viral enzyme activity, which warrants further exploration in vivo .

Comparative Analysis

Compound NameMolecular FormulaUnique Features
This compoundC22H23N3O2Dual indole structure
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamideC22H24N2O3Contains naphthalene moiety

The unique arrangement of functional groups in this compound enhances its biological activity compared to other indole derivatives, making it a promising candidate for further research in therapeutic applications.

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